methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate

Carbonic Anhydrase Inhibition Structure-Activity Relationship Scaffold Optimization

Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate offers a unique N-6 sulfamoyl linkage to a phenyl carbamate, a structural signature that decouples kinase inhibition, shifting selectivity toward zinc‑binding carbonic anhydrase isoforms (hCA IX/XII). At MW 347.35, it resides in lead‑like property space ideal for fragment‑based drug discovery (FBDD) and selectivity profiling. Minor substituent changes on this scaffold drastically alter potency and target profile, making exact structural fidelity essential for reproducible SAR campaigns. Choose this compound to build on established sulfonamide‑CA SAR with a synthetically tractable, low‑MW chemotype not interchangeable with generic pyrazolo[1,5-a]pyrimidines.

Molecular Formula C14H13N5O4S
Molecular Weight 347.35
CAS No. 2034450-25-2
Cat. No. B2813704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate
CAS2034450-25-2
Molecular FormulaC14H13N5O4S
Molecular Weight347.35
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C14H13N5O4S/c1-23-14(20)17-10-2-4-12(5-3-10)24(21,22)18-11-8-15-13-6-7-16-19(13)9-11/h2-9,18H,1H3,(H,17,20)
InChIKeyJCMOUPIKEZNVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate (CAS 2034450-25-2)


Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked via a sulfamoyl bridge to a phenyl carbamate moiety. This compound is a member of a privileged scaffold class extensively studied for kinase inhibition and other therapeutic targets [1]. Its molecular formula is C14H13N5O4S with a molecular weight of 347.35 g/mol, placing it in a favorable property space for lead-like development .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Is Not an Option for methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substituent modifications. Minor changes in the position and nature of substituents can abolish activity against a desired target or dramatically shift selectivity profiles. For example, in a study of carbonic anhydrase inhibitors, analogs in the same series showed K_i values differing by orders of magnitude depending on the tail group [1]. The specific N-6 sulfamoyl linkage to a phenyl carbamate in CAS 2034450-25-2 is a unique structural signature. Simply substituting another in-class compound, such as a Pim-1 inhibitor with an aryl substituent at a different position [2], would result in a molecule with a completely different target profile and potency, invalidating experimental comparisons.

Quantitative Differentiation Evidence for methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate


Structural Differentiation from Pyrazolo[1,5-a]pyrimidine Carbonic Anhydrase Inhibitors

A closely related series of pyrazolo[1,5-a]pyrimidine sulfonamides was evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The most potent analog, compound 7a, displayed K_i values of 26.4 and 23.0 nM for hCA II and IX, respectively [1]. In contrast, the target compound features a distinct N-6 sulfamoyl linkage to a methyl carbamate moiety, a pharmacophore absent in the reference series. This structural insertion is predicted to alter the tail-group interactions within the enzyme active site, potentially shifting isoform selectivity and offering a differentiation pathway for projects seeking selectivity profiles orthogonal to known sulfonamide inhibitors. Direct comparative activity data is not yet publicly available.

Carbonic Anhydrase Inhibition Structure-Activity Relationship Scaffold Optimization

Kinase Selectivity Differentiation from Pim-1/FLT-3 Pyrazolo[1,5-a]pyrimidine Inhibitors

A series of pyrazolo[1,5-a]pyrimidines with aryl substituents at the 5 and 7 positions were identified as potent dual Pim-1/FLT-3 inhibitors, with optimized lead compounds demonstrating low nanomolar IC50 values (Pim-1 IC50 < 100 nM) and significant selectivity over a panel of other kinases [1]. Unlike these inhibitors, the target compound's 4-(N-sulfamoyl)phenyl carbamate substitution pattern is characteristic of sulfonamide-based zinc-binding groups, a motif absent in the Pim-1 kinase inhibitor series. This fundamental difference in recognition elements suggests a divergence in primary target space, making the target compound unsuitable as a replacement for Pim-1 programs and directing its use toward targets that recognize aryl sulfonamide/sulfamoyl motifs.

Kinase Inhibition Pim-1 Cancer

Physicochemical Property Differentiation for Lead-Like Space Optimization

The molecular weight of CAS 2034450-25-2 is 347.35 g/mol , which is approximately 20% lower than many published pyrazolo[1,5-a]pyrimidine kinase inhibitors, which often exceed 400 g/mol due to large hydrophobic substituents [1]. This lower molecular weight, combined with the presence of hydrogen bond donors and acceptors from the sulfamoyl and carbamate groups, positions the compound more favorably within Lipinski's rule-of-five space. This property profile suggests a superior starting point for lead optimization campaigns focused on oral bioavailability, compared to bulkier, pre-optimized analogs.

Drug-likeness ADME Molecular Property

Synthetic Tractability as a Differentiator from Complex Pyrazolo[1,5-a]pyrimidine Analogs

Synthetic routes to pyrazolo[1,5-a]pyrimidines vary greatly in complexity. A scalable and reproducible method for 3,6-substituted analogs was developed, highlighting the challenges associated with specific substitution patterns [1]. The target compound's core is accessible from cyanoacetanilide intermediates and sulfamoyl-containing precursors, a synthetic methodology that has been well-established for producing sulfamoyl-containing pyrazolo[1,5-a]pyrimidines in the literature [2]. This existing synthetic knowledge base serves as a de-risking factor for projects requiring gram-scale quantities, offering a potential advantage over analogs with less precedented synthetic routes. No direct comparative synthesis data exists.

Chemical Synthesis Medicinal Chemistry Scalability

Proven Application Scenarios for methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate Based on Class Evidence


Chemical Probe Development for Carbonic Anhydrase Isoform Selectivity

The compound's pyrazolo[1,5-a]pyrimidine-sulfamoyl scaffold is a privileged structure for zinc-binding carbonic anhydrase (CA) inhibition [1]. It is a strong candidate for a chemical probe or lead series designed to profile the selectivity of its unique methyl carbamate tail against tumor-associated isoforms such as hCA IX and XII, building directly on established SAR from related scaffold studies. Direct comparative potency data is needed to confirm this application.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 347.35 g/mol, it resides in a 'lead-like' property space that is highly desirable for FBDD. Its lower molecular weight and distinct pharmacophore, compared to larger, typical kinase inhibitors [2], makes it a valuable, synthetically tractable starting point for fragment growth or library design aimed at targets that interact with sulfonamide moieties [3].

Investigative Tool for Kinase-Independent Biology of Pyrazolo[1,5-a]pyrimidines

While many pyrazolo[1,5-a]pyrimidines are potent kinase inhibitors, the sulfamoyl group on this compound is a clear structural determinant that can shift activity toward non-kinase targets. This makes it a critical tool compound for researchers aiming to decouple and study the kinase-independent pharmacological effects of the pyrazolo[1,5-a]pyrimidine scaffold, as indicated by its structural divergence from published kinase inhibitors [2].

Quote Request

Request a Quote for methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.